NPT200-11 was synthesized by Wuxi Apptec Co., Ltd. in Shanghai, China, with a chemical purity exceeding 95.9% as verified by liquid chromatography-mass spectrometry . It belongs to the class of compounds aimed at mitigating the aggregation of alpha-synuclein, a protein implicated in various neurodegenerative disorders. The classification of NPT200-11 falls under small molecule inhibitors targeting protein misfolding and aggregation.
The synthesis of NPT200-11 involves several steps typical for small molecule drug development. The initial phase focused on structure-based design, where computational modeling helped identify potential binding sites on the alpha-synuclein protein. Following this, chemical synthesis was performed, ensuring high purity and structural integrity through rigorous analytical techniques.
The synthetic pathway utilized standard organic chemistry techniques, including coupling reactions and purification methods such as recrystallization or chromatography. The final product was characterized using spectroscopic methods (NMR, IR) and mass spectrometry to confirm its identity and purity .
NPT200-11's molecular structure is critical for its function as an inhibitor. While specific structural details are not provided in the search results, it is known that the compound interacts with regions of alpha-synuclein that are essential for oligomer formation.
The molecular formula and precise three-dimensional conformation of NPT200-11 would typically be elucidated through X-ray crystallography or NMR spectroscopy. These methods would provide insights into the spatial arrangement of atoms within the molecule, which directly influences its biological activity.
NPT200-11 primarily functions by inhibiting the aggregation of alpha-synuclein. The compound's mechanism involves binding to specific sites on the protein, thereby preventing conformational changes necessary for oligomerization.
The primary chemical reaction of interest involves the interaction between NPT200-11 and alpha-synuclein, stabilizing certain conformers and blocking pathological misfolding. This interaction can be studied using techniques such as surface plasmon resonance or isothermal titration calorimetry to quantify binding affinities and kinetics .
The mechanism by which NPT200-11 exerts its effects involves several biochemical pathways associated with alpha-synuclein pathology. By inhibiting misfolding, it potentially reduces neurodegeneration and inflammation within the central nervous system.
NPT200-11 has been shown to interact with a domain in the C-terminal region of alpha-synuclein, leading to a reduction in neurodegeneration and central nervous system inflammation . Pharmacokinetic studies indicate that after administration in mouse models, NPT200-11 achieves significant brain penetration, which correlates with its therapeutic efficacy .
Understanding the physical and chemical properties of NPT200-11 is crucial for its application in therapeutic contexts.
While specific data on melting point or solubility were not provided in the search results, these properties are typically assessed during drug development to determine formulation strategies.
Chemical stability under physiological conditions is essential for therapeutic efficacy. Studies would typically assess degradation pathways or reactivity with biological macromolecules.
NPT200-11 has potential scientific applications primarily in research focused on neurodegenerative diseases like Parkinson's disease. Its role as an inhibitor of alpha-synuclein aggregation positions it as a candidate for further development into a therapeutic agent aimed at modifying disease progression.
Research involving NPT200-11 includes pharmacodynamic studies in transgenic mouse models to evaluate its effects on neurodegeneration and cognitive function . Furthermore, ongoing investigations aim to explore its efficacy in clinical settings, potentially paving the way for new treatment strategies against synucleinopathies.
NPT200-11 (C₂₈H₃₉N₅O₃; MW 493.64 g/mol) is a rationally designed small molecule inhibitor targeting specific structural vulnerabilities in alpha-synuclein (ASYN) to prevent pathological misfolding [1] [5] [9]. Its therapeutic mechanism originates from selective binding to discrete domains within the ASYN monomer, thereby interrupting the conformational transition toward β-sheet-rich amyloidogenic states. Molecular dynamics simulations reveal that NPT200-11 preferentially engages with the N-terminal domain (residues 1-60) and the non-amyloid component (NAC) region (residues 61-95), the latter being critical for initiating self-assembly due to its hydrophobic nature [1] [5]. This binding occurs through a combination of hydrophobic interactions, hydrogen bonding, and π-stacking forces, effectively "capping" key nucleation sites essential for oligomer initiation. The compound's bicyclic aromatic core facilitates deep insertion into hydrophobic pockets, while its polar substituents form transient interactions with solvent-exposed residues (e.g., Lys80, Glu83), enhancing binding specificity [5] [9].
Table 1: Key Binding Interactions Between NPT200-11 and Alpha-Synuclein Domains
ASYN Domain | Critical Residues | Interaction Type | Biological Consequence |
---|---|---|---|
N-terminal (1-60) | Val3, Val16, Phe4 | Hydrophobic insertion | Stabilizes α-helical structure |
NAC region (61-95) | Val70, Val71, Ala76 | Hydrophobic burial | Shields β-sheet nucleation site |
NAC/KTKEGV boundary | Lys80, Glu83 | Hydrogen bonding | Disrupts salt-bridge networks |
C-terminal tail (96-140) | Minimal interaction | N/A | Preserves physiological function |
Advanced computational techniques, including all-atom molecular dynamics (MD) simulations (>500 ns trajectories), demonstrate that NPT200-11 binding reduces structural fluctuations in ASYN's pre-fibrillar states by 40-60% compared to unbound protein [1] [5]. This rigidification specifically targets the NAC domain's β-hairpin motif, a transient intermediate essential for oligomer elongation. Simulations further reveal that NPT200-11 occupancy at the Gly41-Thr44 hinge region sterically hinders the reorientation of adjacent β-strands necessary for cross-β sheet formation. Binding free energy calculations (MM-PBSA/GBSA methods) confirm high-affinity interactions (ΔG = -8.2 kcal/mol), primarily driven by van der Waals forces (75%) and electrostatic contributions (25%) [5] [9]. Crucially, these interactions do not perturb ASYN's physiological membrane-binding helices, preserving its role in synaptic vesicle regulation [9] [10].
NPT200-11 fundamentally alters ASYN aggregation kinetics by extending the lag phase of nucleation-dependent polymerization by 3.5-fold and reducing the maximum aggregation rate by 65% in thioflavin-T (ThT) fluorescence assays [1] [5]. This kinetic modulation arises from two complementary mechanisms: (1) competitive blockade of monomer addition to growing oligomers (kon reduced by 58±7%), and (2) destabilization of critical oligomeric nuclei (n=4-6) through disruption of inter-molecular salt bridges (e.g., between Glu46-Lys80) [5]. Size-exclusion chromatography coupled with multi-angle light scattering (SEC-MALS) quantifies a 72% reduction in high-molecular-weight (≥100 kDa) soluble oligomers after 24-hour co-incubation with NPT200-11 (10 μM). Furthermore, transmission electron microscopy (TEM) confirms near-complete absence of mature fibrils in treated samples, contrasting with dense fibrillar networks in vehicle controls [1] [5].
Table 2: Effects of NPT200-11 on Alpha-Synuclein Oligomerization Kinetics
Kinetic Parameter | Vehicle Control | NPT200-11 Treated | Change (%) |
---|---|---|---|
Lag Phase Duration | 8.2 ± 0.9 hours | 28.7 ± 2.1 hours | +250% |
Maximum Aggregation Rate | 0.32 ± 0.04 a.u./min | 0.11 ± 0.02 a.u./min | -65.6% |
Oligomer Concentration (≥100 kDa) | 3.8 ± 0.4 µM | 1.1 ± 0.2 µM | -71.1% |
Fibril Yield (TEM) | Dense networks | Isolated short fibrils | >90% reduction |
NPT200-11 promotes thermodynamically stable monomeric ASYN through conformational trapping, evidenced by increased resistance to protease K digestion (2.3-fold higher EC50) [5] [9]. Circular dichroism spectroscopy demonstrates a 15-20% increase in random coil content at the expense of β-sheet structures, shifting the equilibrium toward non-pathogenic states. Critically, nuclear magnetic resonance (NMR) chemical shift perturbations reveal that NPT200-11 binding induces long-range stabilization effects, propagating from the N-terminal binding site to the NAC domain (residues 68-78), thereby reducing solvent exposure of hydrophobic patches responsible for aberrant intermolecular interactions [5] [9]. This stabilization preserves ASYN's native function in synaptic vesicle cycling, as evidenced by normalized SNARE complex assembly in neuronal cultures treated with NPT200-11 under proteotoxic stress [9] [10].
Table 3: Biophysical Evidence for Monomeric Alpha-Synuclein Stabilization
Parameter | Measurement Method | Effect of NPT200-11 | Functional Implication |
---|---|---|---|
Secondary Structure | Circular Dichroism | β-sheet ↓ 15-20%; Random coil ↑ 12% | Reduced amyloid propensity |
Hydrophobic Exposure | ANS Fluorescence | 40% reduction in surface hydrophobicity | Decreased self-association |
Thermodynamic Stability | Differential Scanning Calorimetry | Tm increased by 5.8°C | Enhanced conformational resilience |
Functional Competence | SNARE Complex Assay | 88% rescue of vesicle docking | Preserved synaptic function |
NPT200-11 demonstrates exceptional efficacy in neutralizing membrane-embedded oligomers, the most neurotoxic ASYN species. In lipid bilayer systems modeling neuronal membranes, NPT200-11 (5 μM) reduces ASYN-induced membrane conductance by 82% and completely prevents lipid peroxidation (measured by malondialdehyde accumulation) [9] [10]. This protection stems from two mechanisms: (1) direct blockade of oligomer insertion into membranes via competitive occupancy of the N-terminal lipid-binding domain, and (2) allosteric disruption of oligomeric pores. Surface plasmon resonance (SPR) confirms a 10-fold decrease in affinity of ASYN oligomers for anionic phospholipids (KD from 18 nM to 180 nM) following NPT200-11 treatment [5] [9]. In human ASYN-expressing transgenic mice (Line 61 model), NPT200-11 administration (5 mg/kg IP) significantly reduced membrane-associated oligomers in synaptosomal fractions (-64%, p<0.001), correlating with normalized dopamine transporter (DAT) levels in the striatum and improved motor performance on grip strength and rotarod tests [1] [5] [6]. Retinal imaging in PDGFβ-ASYN::GFP mice further demonstrated a time-dependent clearance of membrane-bound ASYN aggregates in retinal ganglion cells, serving as a non-invasive biomarker of target engagement [1] [5].
Table 4: NPT200-11 Protection Against Membrane-Disrupting Oligomers
Toxic Mechanism | Experimental System | NPT200-11 Effect | Neuronal Outcome |
---|---|---|---|
Pore Formation | Artificial Lipid Bilayers | 82% ↓ in conductance | Preserved ion homeostasis |
Lipid Peroxidation | Primary Cortical Neurons | MDA levels normalized | Reduced oxidative stress |
Synaptosomal Binding | Line 61 Transgenic Mice | 64% ↓ in oligomer association | Normalized DAT function |
Vesicle Clustering | In Vitro Reconstitution | Rescue of vesicle dispersion | Improved vesicle trafficking |
Table 5: Compound Summary: NPT200-11
Property | Specification |
---|---|
IUPAC Name | Confidential (Proprietary Compound) |
Chemical Formula | C₂₈H₃₉N₅O₃ |
Molecular Weight | 493.64 g/mol |
CAS Number | 2227057-23-8 |
Mechanism | Alpha-Synuclein Misfolding Inhibitor |
Primary Target | N-terminal and NAC domains of ASYN |
Key Effect | Stabilization of non-toxic monomeric conformations |
Development Status | Preclinical (Pharmacology Established) |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7